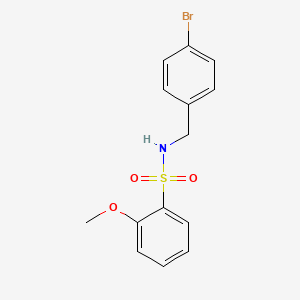

N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide

Description

Significance of Benzenesulfonamide (B165840) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The benzenesulfonamide scaffold is a cornerstone in drug discovery and development, demonstrating a remarkable versatility in therapeutic applications. epo.org This structural motif is present in a wide array of pharmaceutical agents, including antibacterial, and anticancer drugs. googleapis.comresearchgate.net The efficacy of benzenesulfonamide-based compounds often stems from their ability to act as potent enzyme inhibitors. iucr.org For instance, many benzenesulfonamide derivatives are known to target carbonic anhydrases, a family of enzymes involved in various physiological processes. researchgate.net

The chemical properties of the benzenesulfonamide group, particularly its ability to act as a zinc-binding group, contribute to its effectiveness as an enzyme inhibitor. The general structure of a benzenesulfonamide allows for extensive chemical modification at both the aniline/benzylamine and the phenyl ring of the sulfonamide, enabling the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. This adaptability has cemented the benzenesulfonamide scaffold as a privileged structure in medicinal chemistry, with ongoing research continually uncovering new therapeutic possibilities.

Overview of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide: Proposed Academic Research Focus and Scope

N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide is a specific derivative within the vast benzenesulfonamide family. Its chemical structure, characterized by a 4-bromobenzyl group attached to the nitrogen of a 2-methoxybenzenesulfonamide (B1586911), suggests several avenues for academic research. The presence of a bromine atom, a halogen, can significantly influence the compound's lipophilicity and its ability to form halogen bonds, potentially impacting its binding affinity to biological targets. The methoxy (B1213986) group on the benzenesulfonamide ring can affect the compound's conformation and electronic properties.

A proposed academic research focus for this compound would involve a multi-faceted approach, beginning with its chemical synthesis and characterization. Following this, a thorough investigation of its biological activities would be paramount. This could include screening for anticancer, antimicrobial, and enzyme inhibitory properties, given the known activities of related benzenesulfonamide derivatives. The scope of a comprehensive study would also encompass computational modeling and structure-activity relationship (SAR) studies to understand how its specific structural features contribute to its biological effects.

Table 1: Physicochemical Properties of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide | C14H14BrNO3S | 372.24 | 3.5 |

| N-Benzyl-2-methoxybenzenesulfonamide | C14H15NO3S | 277.34 | 2.7 |

| N-(4-Chloro-benzyl)-2-methoxy-benzenesulfonamide | C14H14ClNO3S | 327.79 | 3.2 |

Note: The LogP values are predicted and serve as an estimation of the lipophilicity of the compounds.

Research Gaps and Unanswered Questions in the Study of Related Compounds

Despite the extensive research on benzenesulfonamides, significant research gaps remain. A primary challenge is achieving isoform-selective enzyme inhibition. For instance, while many benzenesulfonamides inhibit carbonic anhydrases, developing inhibitors that are highly selective for a specific isoform remains a key objective to minimize off-target effects.

Furthermore, the precise mechanisms of action for many benzenesulfonamide derivatives are not fully elucidated. While a compound may exhibit potent biological activity, understanding its molecular targets and the downstream signaling pathways it affects is crucial for its development as a therapeutic agent. The structure-activity relationships of many benzenesulfonamide series are also not completely understood, and there is a continuous need for the synthesis and evaluation of new derivatives to build more comprehensive SAR models. The specific compound, N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, is itself a significant research gap, as there is a lack of published data on its synthesis, properties, and biological activities.

Objectives and Outline Structure for a Comprehensive Scholarly Investigation

A comprehensive scholarly investigation of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide should be structured to systematically address the current lack of knowledge. The primary objectives of such an investigation would be:

To develop and optimize a synthetic route for N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide. This would involve exploring different synthetic strategies to achieve a high-yield and pure product.

To thoroughly characterize the physicochemical properties of the synthesized compound. This would include techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

To conduct a broad-based screening of the biological activities of the compound. This would involve a panel of in vitro assays to assess its potential as an anticancer, antimicrobial, or enzyme inhibitory agent.

To perform detailed mechanistic studies for any identified biological activities. This would aim to identify the molecular targets and pathways through which the compound exerts its effects.

To conduct structure-activity relationship studies. This would involve the synthesis and evaluation of a series of analogs to understand the contribution of the 4-bromo, benzyl (B1604629), and 2-methoxy groups to the compound's activity.

This structured approach would provide a comprehensive understanding of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, paving the way for its potential development as a valuable tool in chemical biology or as a lead compound in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c1-19-13-4-2-3-5-14(13)20(17,18)16-10-11-6-8-12(15)9-7-11/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTGAJABIQPFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592223 | |

| Record name | N-[(4-Bromophenyl)methyl]-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864685-53-0 | |

| Record name | N-[(4-Bromophenyl)methyl]-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches for Benzenesulfonamide (B165840) Derivatives

The construction of the sulfonamide linkage (SO₂-N) is central to the synthesis of all benzenesulfonamide derivatives. Over the years, several robust and versatile methods have been developed, primarily revolving around the formation of this crucial bond.

Condensation Reactions in Sulfonamide Synthesis

Condensation reactions represent a direct approach to forming the sulfonamide bond. One such method involves the reaction of sulfonic acids with amines. However, due to the low reactivity of the sulfonic acid moiety, this method often requires harsh conditions or the use of coupling agents to facilitate the dehydration process. A more common and efficient approach is the condensation of a sulfonyl chloride with an amine, which will be discussed in detail in the following section.

Sulfonyl Chloride Reactions with Amines and Anilines

The most prevalent and widely adopted method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine or aniline. researchgate.netresearchgate.net This reaction, often referred to as sulfonylation, is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide. The reactivity of the amine is a crucial factor, with primary amines generally being more reactive than secondary amines due to steric hindrance. vedantu.com The choice of solvent can also influence the reaction rate and yield, with aprotic solvents being commonly employed. nih.gov

The reaction of benzenesulfonyl chloride with primary and secondary amines has been shown to yield sulfonamides efficiently. vedantu.com For instance, the reaction is highly efficient with substituted anilines, where substituents can be -Cl, -Br, or -OCH₃. researchgate.net

N-Alkylation and N-Substitution Strategies of Sulfonamides

Once a primary sulfonamide (R-SO₂NH₂) is formed, further functionalization can be achieved through N-alkylation or N-substitution. This strategy is particularly useful for introducing a variety of substituents on the nitrogen atom, leading to a diverse library of compounds.

N-alkylation is commonly achieved by treating the primary sulfonamide with an alkyl halide in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the sulfonamide nitrogen, generating a more nucleophilic sulfonamidate anion that then reacts with the alkyl halide in a nucleophilic substitution reaction. ionike.comnsf.gov

Alternatively, N-alkylation can be accomplished using alcohols as alkylating agents through a "borrowing hydrogen" methodology. organic-chemistry.orgacs.org This approach, often catalyzed by transition metals like manganese or iron, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide to form an imine, followed by reduction to the N-alkylated product. ionike.comacs.org This method is considered a greener alternative as it avoids the use of alkyl halides and generates water as the primary byproduct.

Targeted Synthesis of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide and Analogues

The synthesis of the specific target molecule, N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, requires the strategic introduction of three key functionalities: a 2-methoxy group on the benzene (B151609) ring of the sulfonyl moiety, a 4-bromo substituent on the benzyl (B1604629) group, and the sulfonamide linkage connecting these two fragments.

A plausible and efficient synthetic route can be envisioned in two main steps: the formation of the appropriately substituted benzenesulfonyl chloride and its subsequent reaction with the corresponding benzylamine.

Strategies for Incorporating Bromo and Methoxy (B1213986) Moieties onto Benzenesulfonamide Scaffolds

The synthesis of the required 2-methoxybenzenesulfonyl chloride precursor is a critical first step. This can be achieved from commercially available 2-methoxyanisole. Chlorosulfonation of 2-methoxyanisole with chlorosulfonic acid is a standard method to introduce the sulfonyl chloride group onto the aromatic ring. The directing effect of the methoxy group will primarily yield the para-substituted product, but the ortho-isomer, 2-methoxybenzenesulfonyl chloride, can be obtained and separated.

Alternatively, methods for the synthesis of halo- and alkoxy-substituted benzenes can be employed to generate the necessary precursors. rsc.orggoogle.com For the benzyl portion, 4-bromobenzylamine (B181089) is the required reagent. This can be synthesized from 4-bromotoluene (B49008) through radical bromination to form 4-bromobenzyl bromide, followed by a Gabriel synthesis or other amination methods.

Benzylation and Functional Group Interconversions for N-Substitution

With the two key precursors, 2-methoxybenzenesulfonyl chloride and 4-bromobenzylamine, in hand, the final step is the formation of the sulfonamide bond. This is a direct application of the general method described in section 2.1.2.

The reaction would involve the condensation of 2-methoxybenzenesulfonyl chloride with 4-bromobenzylamine in the presence of a suitable base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

An alternative, though likely less direct, approach would be to first synthesize 2-methoxybenzenesulfonamide (B1586911) by reacting 2-methoxybenzenesulfonyl chloride with ammonia (B1221849). The resulting primary sulfonamide could then be N-alkylated with 4-bromobenzyl bromide in the presence of a base like potassium carbonate. This two-step process allows for the independent synthesis and purification of the benzenesulfonamide core before introducing the benzyl moiety. nsf.gov

The choice between these two strategies would depend on the availability of starting materials, reaction yields, and ease of purification. However, the direct condensation of the sulfonyl chloride with the amine is generally a more convergent and efficient approach.

Below is a table summarizing the key reactions and reagents involved in the targeted synthesis:

| Step | Reaction | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1A | Chlorosulfonation | 2-Methoxyanisole | Chlorosulfonic acid | - | 2-Methoxybenzenesulfonyl chloride |

| 1B | Bromination | 4-Bromotoluene | N-Bromosuccinimide | AIBN, CCl₄, reflux | 4-Bromobenzyl bromide |

| 1C | Amination | 4-Bromobenzyl bromide | Phthalimide, then Hydrazine | Base | 4-Bromobenzylamine |

| 2 | Sulfonamide Formation | 2-Methoxybenzenesulfonyl chloride | 4-Bromobenzylamine | Pyridine, CH₂Cl₂ | N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide |

This systematic approach, grounded in well-established synthetic methodologies, provides a clear and feasible pathway for the synthesis of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide and its analogues, allowing for further exploration of their chemical and biological properties.

Buchwald–Hartwig Type Coupling Applications in Benzenesulfonamide Functionalization

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful method for forming carbon-nitrogen (C–N) bonds through the palladium-catalyzed coupling of amines and aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org This reaction is highly relevant to the synthesis and functionalization of benzenesulfonamide derivatives like N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide. The reaction's utility lies in its broad substrate scope and tolerance for various functional groups, often succeeding where traditional methods like nucleophilic aromatic substitution fail. wikipedia.org

The general transformation involves an aryl halide (Ar-X), an amine (R₂NH), a palladium catalyst, a suitable ligand, and a base. For a molecule such as N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, the aryl bromide moiety serves as a prime coupling partner. This allows for the introduction of a wide array of nitrogen-containing substituents by coupling the bromo-benzyl group with various primary or secondary amines.

The development of the Buchwald-Hartwig reaction has progressed through several "generations" of catalyst systems, each offering improved reactivity and scope. wikipedia.org Early systems had limitations, but the introduction of specialized phosphine (B1218219) ligands, such as bidentate ligands (e.g., BINAP, DPPF) and sterically hindered alkylphosphine ligands, significantly expanded the reaction's applicability. wikipedia.org These advanced ligands facilitate the key steps of the catalytic cycle—oxidative addition, amine coordination and deprotonation, and reductive elimination—even with less reactive coupling partners like aryl chlorides. wikipedia.orgresearchgate.net

Key components and conditions for a typical Buchwald-Hartwig reaction involving an aryl bromide are detailed below.

| Component | Examples/Typical Conditions | Function | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PhCN)₂ | Source of the active Pd(0) catalyst. | nih.govmdpi.com |

| Ligand | XantPhos, RuPhos, BINAP, P(t-Bu)₃ | Stabilizes the palladium center and facilitates the catalytic cycle. Choice is crucial for reaction efficiency. | wikipedia.orgmdpi.comchemrxiv.org |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, DBU | Deprotonates the amine nucleophile, facilitating its coordination to the palladium center. | nih.govchemrxiv.orgresearchgate.net |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences reaction temperature and kinetics. | nih.govchemrxiv.org |

| Temperature | 80-150 °C | Often requires heating to drive the reaction to completion. Microwave irradiation can sometimes be used. | nih.gov |

For the functionalization of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, the aryl bromide could be coupled with a diverse range of amines, including primary amines, secondary amines, and even ammonia equivalents, to generate novel derivatives. organic-chemistry.org The choice of catalyst system is critical; for instance, sterically hindered ligands have proven effective for coupling hindered primary amines, while specific palladium precatalysts and ligands have been optimized for challenging substrates like aryl chlorides. mdpi.com The use of a soluble organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) has also been explored to create homogeneous reaction conditions suitable for continuous flow synthesis platforms. chemrxiv.org

Spectroscopic and Structural Elucidation

X-ray Crystallography and Solid-State Structural Analysis

Hirshfeld Surface Analysis for Mapping Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. For sulfonamide derivatives, this analysis is crucial in understanding the forces that govern their solid-state structures.

An illustrative breakdown of intermolecular contacts observed in a related sulfonamide, as determined by Hirshfeld surface analysis, is presented in the table below.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 39.4 |

| O···H/H···O | 25.8 |

| Br···H/H···Br | 12.2 |

| C···H/H···C | 9.8 |

This data is representative of a similar brominated sulfonamide and illustrates the expected distribution of intermolecular contacts. nih.gov

Analysis of Molecular Packing and Hydrogen Bond Networks in the Crystal Lattice

The molecular packing in the crystal lattice of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide is anticipated to be heavily influenced by a network of intermolecular interactions, primarily hydrogen bonds. In many sulfonamide crystal structures, molecules are linked by N—H···O hydrogen bonds, often forming chains or dimeric motifs. nih.govnih.gov For instance, in N-(4-methoxybenzoyl)benzenesulfonamide, molecules are linked into C(4) chains running along a crystallographic axis via N—H···O hydrogen bonds. nih.gov

In addition to these classical hydrogen bonds, weaker C—H···O interactions are also expected to play a crucial role in stabilizing the three-dimensional supramolecular architecture. nih.govnih.gov The presence of the methoxy (B1213986) group provides an additional hydrogen bond acceptor site, potentially leading to more complex hydrogen bonding patterns. The aromatic rings in the molecule can participate in C—H···π interactions, which are common in the crystal structures of N-(aryl)arylsulfonamides and contribute to the formation of layered or three-dimensional networks. nih.govnih.gov

Investigation of Crystal Polymorphism and Its Implications for Structural Stability

Crystal polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals due to its impact on a substance's physical properties, including stability, solubility, and bioavailability. Sulfonamide derivatives have been known to exhibit polymorphism. researchgate.net

While there are no specific studies on the polymorphism of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, the potential for different crystalline forms exists due to the molecule's conformational flexibility. The rotational freedom around the S-N and C-N bonds could allow the molecule to adopt different conformations, which in turn could lead to different packing arrangements in the solid state. nih.gov These different packing arrangements, or polymorphs, would possess different lattice energies and, consequently, different stabilities.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide would commence with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Following optimization, an electronic structure analysis would reveal the distribution of electrons within the molecule. This analysis yields fundamental properties like total energy, dipole moment, and the energies of molecular orbitals, which are essential for understanding the molecule's polarity and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO relates to the molecule's capacity to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and greater polarizability. For N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, mapping the spatial distribution of the HOMO and LUMO would identify the specific regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: This table is for illustrative purposes only and does not represent actual calculated data for the title compound.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | LUMO - HOMO Energy Difference |

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution across a molecule. It is plotted on the molecule's electron density surface, using a color spectrum to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. An MEP analysis of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide would highlight the electronegative oxygen and nitrogen atoms as potential nucleophilic sites and hydrogen atoms as electrophilic sites.

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. This method allows for the investigation of intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. By examining the interactions between filled (donor) and empty (acceptor) orbitals, the stability imparted by these electronic effects can be quantified. Natural Population Analysis (NPA), a feature of NBO theory, would provide a more chemically realistic assignment of atomic charges compared to other methods.

Table 2: Hypothetical NBO Interaction Data (Note: This table is for illustrative purposes only and does not represent actual calculated data for the title compound.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ(S-O) | 5.2 |

| π(C-C)ring1 | π(C-C)ring2 | 2.1 |

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a clear picture of electron pairing in a molecule. ELF is a measure of the likelihood of finding an electron near a reference electron, allowing for the clear distinction between core electrons, covalent bonds, and lone pairs. LOL maps highlight regions where localized orbitals overlap significantly. For N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, these analyses would visually characterize the nature and spatial extent of all chemical bonds and lone pairs, confirming the covalent nature of the C-N, S-O, and C-Br bonds, for example.

A theoretical vibrational analysis would be performed to predict the infrared (IR) and Raman spectra of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide. The calculation determines the frequencies of the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. These predicted frequencies, after appropriate scaling to account for systematic errors in the computational method, can be compared with experimental spectroscopic data. Such a comparison is crucial for validating the optimized molecular structure and for making definitive assignments of the observed spectral bands to specific molecular vibrations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to investigate the interactions of small molecules with biological targets at an atomic level. These methods are frequently applied to benzenesulfonamide (B165840) derivatives to predict their binding modes, affinities, and the dynamic nature of their complexes with proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of potential drug candidates. For benzenesulfonamide derivatives, docking studies have been crucial in elucidating their interactions with various enzymes, including carbonic anhydrases (CAs), which are important therapeutic targets. nih.govresearchgate.net

Docking studies on analogous benzenesulfonamide compounds have consistently identified key active site residues that are crucial for binding. For instance, in studies of benzenesulfonamide derivatives targeting carbonic anhydrase IX (CA IX), a key enzyme in tumor progression, interactions with residues such as Gln92, Thr200, Asn66, and His68 have been shown to be important. researchgate.net The sulfonamide group of these inhibitors typically coordinates with the zinc ion in the active site of carbonic anhydrases, while the substituted phenyl ring and other moieties form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. These interactions are critical for the stability of the ligand-protein complex.

For example, in a study of benzenesulfonamide-thiazolidinone derivatives as CA IX inhibitors, the thiazolidinone fragment was found to play a significant role in the binding of the molecules to the active site. researchgate.net The residues interacting with these compounds at the active site were found to be substantially identical, highlighting the conserved nature of binding among similar derivatives. researchgate.net

| Target Protein | Key Interacting Residues (for analogous compounds) | Type of Interaction |

| Carbonic Anhydrase IX | Gln92, Thr200, Asn66, His68, Leu198, Phe131 | Hydrogen bonding, Hydrophobic interactions |

| Carbonic Anhydrase II | - | - |

| Tubulin (Colchicine site) | - | Hydrophobic interactions |

Note: This table is illustrative and based on findings for analogous benzenesulfonamide derivatives, as specific data for N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide is not available.

Molecular docking simulations can also predict the binding affinity of a ligand for its target, often expressed as a binding energy score or an estimated inhibition constant (Ki). Lower binding energy values suggest a more stable ligand-protein complex and potentially higher inhibitory activity. For a series of triazole benzenesulfonamide derivatives designed as CA IX inhibitors, docking studies predicted binding energies in the range of -8.1 to -9.2 kcal/mol. These computational predictions are valuable for prioritizing compounds for synthesis and experimental testing.

While specific predicted binding affinities for N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide are not available, studies on similar compounds demonstrate the utility of this approach. For example, docking studies on a series of hydrazide-sulfonamide hybrids against carbonic anhydrase isozymes II, IX, and XII showed binding-free energies ranging from -23 to -41 kJ/mol. nih.gov

| Compound Series (Analogous) | Target Protein | Predicted Binding Affinity Range |

| Triazole benzenesulfonamide derivatives | Carbonic Anhydrase IX | -8.1 to -9.2 kcal/mol |

| Hydrazide-sulfonamide hybrids | Carbonic Anhydrase II, IX, XII | -23 to -41 kJ/mol |

Note: This table is illustrative and based on findings for analogous benzenesulfonamide derivatives, as specific data for N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide is not available.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing researchers to observe the conformational changes and flexibility of both the ligand and the protein over time. These simulations can confirm the stability of binding modes predicted by docking and provide insights into the dynamic nature of the interactions.

MD simulations of benzenesulfonamide derivatives complexed with their target proteins have been used to assess the stability of the interactions. For instance, a 100 ns MD simulation of a designed triazole benzenesulfonamide derivative in complex with CA IX confirmed the stable binding of the compound in the active site. Analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis from MD simulations provide detailed information on the stability and dynamics of the ligand-protein complex.

Recent theoretical work has established a framework for understanding changes in the refractive index (RI) of a solution resulting from molecular interactions. This is based on the Clausius-Mossotti relation and provides a first-principles derivation of the relationship between chemical binding and the resulting RI signal. This approach considers how binding-induced conformational and hydration changes of the interacting molecules affect the dielectric properties of the solution, which in turn leads to a change in the refractive index (ΔRI).

Studies have shown that even small changes in polarizability upon binding can produce a quantifiable ΔRI that is within the detection limits of modern RI detectors. For example, the interaction between benzenesulfonamide and carbonic anhydrase II has been shown to produce a decrease in ΔRI, which is attributed to the shielding of charged residues and the displacement of water molecules during the binding event. This theoretical framework is generalizable and can be extended to other binding systems, offering a powerful tool for studying molecular interactions in solution.

Molecular Docking Simulations for Ligand-Receptor Binding Interactions

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.

For benzenesulfonamide derivatives, QSAR models have been developed to predict their anticancer activity. nih.govnih.gov These models often use various molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. For example, a QSAR study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives identified key descriptors that influence their cytotoxic activity against different cancer cell lines. nih.govnih.gov The analysis revealed that factors like molecular rigidity and the presence of certain functional groups can have a significant impact on the biological activity of these compounds. nih.gov

Cheminformatics approaches, which encompass a wide range of computational techniques for analyzing chemical data, are often used in conjunction with QSAR. These methods can be used to analyze large datasets of chemical structures and their associated biological activities to identify important structural features and guide the design of new compounds with improved properties.

Development of QSAR Models for Predictive Biological Activity of Sulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For sulfonamide derivatives, numerous QSAR studies have been successfully developed to predict a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

The development of a QSAR model for a series of compounds analogous to N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide would involve the synthesis and biological evaluation of a set of structurally related molecules. The predictive power of such a model would then be established by correlating various calculated molecular descriptors with the observed biological activities. For instance, multiple linear regression (MLR) is a commonly employed statistical method for constructing QSAR models for sulfonamide derivatives. nih.gov A reliable QSAR model for N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide and its analogs would enable the virtual screening of large compound libraries and the prioritization of candidates for synthesis and further testing.

A crucial aspect of QSAR model development is its validation to ensure its predictive reliability. This is typically achieved through methods like leave-one-out cross-validation. nih.gov The statistical quality of the QSAR models is assessed using parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the predictive R² (R²pred). nih.gov

Identification of Key Molecular Descriptors Driving Biological Activity

The predictive power of a QSAR model is contingent on the selection of appropriate molecular descriptors that effectively capture the structural features influencing biological activity. For sulfonamide derivatives, a variety of descriptors have been identified as being critical for their biological effects. These can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

Table 1: Key Molecular Descriptors in QSAR Studies of Sulfonamide Derivatives

| Descriptor Category | Specific Descriptor Examples | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Electronegativity | Governs electrostatic interactions with the target receptor, electron-donating or -accepting capabilities, and reactivity. researchgate.netmdpi.com |

| Steric | Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, influencing its fit within the binding pocket of a receptor. nih.gov |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the compound's ability to cross cell membranes and its distribution in biological systems. nih.gov |

For N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, the presence of the bromine atom and the methoxy (B1213986) group would significantly influence its electronic and hydrophobic properties. The bromo group is electron-withdrawing and contributes to the lipophilicity of the molecule, while the methoxy group can act as a hydrogen bond acceptor. The relative orientation of the benzyl (B1604629) and benzenesulfonamide moieties would also be a key determinant of its steric properties. A thorough QSAR study would elucidate the precise contribution of these and other descriptors to its specific biological activity.

Application of Machine Learning and Artificial Intelligence in Rational Molecular Design

Techniques such as Artificial Neural Networks (ANN) have been applied to the QSAR modeling of sulfonamide derivatives. nih.gov These non-linear models are capable of capturing complex relationships between molecular descriptors and biological activity. The process typically involves training a neural network on a dataset of sulfonamides with known inhibitory activities, followed by validation to assess its predictive performance. nih.gov

Beyond predictive modeling, AI, particularly generative models, is being employed for de novo drug design. ijpsjournal.com These models can learn the underlying patterns in existing chemical structures and generate novel molecules with desired properties. For N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, a generative AI approach could be used to design new analogs with potentially improved activity, selectivity, or pharmacokinetic profiles by modifying the substitution patterns on the aromatic rings or altering the linker between them. This data-driven approach accelerates the design-synthesize-test cycle in drug discovery. researchgate.net

Immune Network Modeling for Computational Molecular Design and Property Prediction

A more recent and sophisticated computational approach is the use of immune network modeling, inspired by the principles of the biological immune system. researchgate.netresearchgate.net This methodology can be applied to the computational molecular design of new drug compounds, including sulfonamides. The core idea is to model the complex, non-linear relationships between molecular descriptors and biological properties in a manner analogous to the interactions within an immune network. researchgate.net

This intelligent technology allows for the analysis of hidden relationships between descriptors and can reduce the training time required for the network. researchgate.net For sulfonamides, immune network modeling has been used to predict properties such as the duration of action. researchgate.net The process involves selecting informative descriptors, often using algorithms like Random Forest, and then training the immune network to classify compounds into different prognostic groups. researchgate.net

The application of immune network modeling to N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide could provide a powerful tool for predicting its various pharmacological properties and for the in silico design of novel derivatives. By capturing the intricate interplay of molecular features, this approach holds the potential to yield more accurate predictions and guide the synthesis of compounds with optimized therapeutic profiles.

Molecular Interactions and Biological Mechanisms in Vitro & in Silico

Enzyme Inhibition Mechanisms and Target Profiling

The biological activity of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide is intrinsically linked to its ability to inhibit the function of various enzymes. This section explores its mechanisms of action against several key enzyme families.

Carbonic Anhydrase (CA) Isoforms (hCA I, hCA II, hCA IX, hCA XII) Inhibition Studies

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes. The inhibitory activity of sulfonamide-containing compounds against CAs is well-documented.

The primary mechanism by which N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide is predicted to inhibit carbonic anhydrases involves its sulfonamide (-SO₂NH₂) group acting as a potent zinc-binding group (ZBG). In the active site of carbonic anhydrase, a zinc ion (Zn²⁺) is essential for the catalytic hydration of carbon dioxide. The deprotonated sulfonamide moiety of the inhibitor coordinates directly with this zinc ion, displacing a water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle. This strong interaction effectively blocks the enzyme's activity. This mechanism is a hallmark of all sulfonamide-based CA inhibitors.

Achieving selective inhibition of specific CA isoforms is a key goal in drug design to maximize therapeutic efficacy and minimize off-target effects. Human carbonic anhydrase isoforms I and II (hCA I and hCA II) are widespread cytosolic enzymes, while hCA IX and hCA XII are transmembrane isoforms that are overexpressed in many types of hypoxic tumors and are implicated in cancer progression.

While direct inhibitory data for N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide is not extensively published, the inhibitory profiles of structurally similar benzenesulfonamide (B165840) derivatives provide valuable insights into its potential selectivity. The "tail approach" in medicinal chemistry suggests that the substituents on the benzenesulfonamide scaffold, such as the 4-bromo-benzyl and 2-methoxy groups, play a crucial role in determining isoform selectivity. These "tail" moieties can interact with amino acid residues in and around the active site, which vary between isoforms.

For instance, studies on various N-benzyl-benzenesulfonamide derivatives have shown a wide range of inhibitory activities and selectivities against different CA isoforms. The nature and position of substituents on both the benzyl (B1604629) and phenyl rings significantly influence the binding affinity. It is hypothesized that the 2-methoxy group on the benzenesulfonamide ring and the 4-bromo substituent on the benzyl ring of the title compound would interact with specific hydrophobic and hydrophilic pockets within the active site of different CA isoforms, thereby dictating its selectivity profile. For example, some benzenesulfonamide derivatives exhibit potent, low nanomolar inhibition against hCA II and the tumor-associated hCA IX and hCA XII, while showing weaker activity against hCA I. nih.govresearchgate.net

Table 1: Inhibitory Activity of Representative Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Benzylaminoethyureido-Tailed Benzenesulfonamide Derivative | 115.6 - 4210 | 2.8 - 564.9 | 25.8 - >10000 | 7.2 - 772.1 |

| Hydrazonobenzenesulfonamide Derivative | 334 - >10000 | 1.75 - 159.6 | 15.4 - >10000 | 8.05 - >10000 |

| Quinazoline-Linked Benzenesulfonamide Schiff's Base | 52.8 - 991.7 | 10.8 - 52.6 | 10.5 - 99.6 | 5.4 - 25.5 |

Note: The data in this table is for structurally related benzenesulfonamide derivatives and not for N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide itself. It serves to illustrate the range of activities observed within this class of compounds.

Other Enzyme Targets and Inhibition Studies (e.g., Smyd3, Acetylcholinesterase, α-Glucosidase, Lipoxygenase)

Beyond carbonic anhydrases, the chemical scaffold of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide suggests potential interactions with other enzyme families.

Smyd3: The SET and MYND domain-containing protein 3 (Smyd3) is a histone methyltransferase implicated in cancer. While direct inhibition by N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide has not been reported, the exploration of diverse chemical scaffolds as Smyd3 inhibitors is an active area of research.

Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Studies on N-benzyl piperidine (B6355638) derivatives have demonstrated potent AChE inhibition. ebi.ac.uk Although structurally different, the presence of the N-benzyl group in the title compound suggests a potential, albeit likely weaker, interaction with the active site of AChE. Research on 4-phthalimidobenzenesulfonamide derivatives has also shown selective AChE inhibition. nih.gov

α-Glucosidase: Inhibition of α-glucosidase is an important approach for managing type 2 diabetes. Various heterocyclic compounds, including some benzenesulfonamide derivatives, have been investigated as α-glucosidase inhibitors. nih.govnih.gov For example, certain phthalimide-benzenesulfonamide hybrids have shown potent inhibitory activity against yeast α-glucosidase. nih.gov

Lipoxygenase: Lipoxygenases (LOXs) are enzymes involved in the inflammatory response. A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which are structurally related to the title compound, revealed potent and selective inhibition of 12-lipoxygenase. nih.gov This suggests that the N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide scaffold could potentially interact with the active site of lipoxygenases.

Table 2: Inhibitory Activity of Structurally Related Compounds Against Other Enzyme Targets

| Enzyme Target | Related Compound Class | Observed Activity (IC₅₀/Kᵢ) |

| Acetylcholinesterase | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 nM (IC₅₀) ebi.ac.uk |

| α-Glucosidase | Phthalimide-benzenesulfonamide hybrid | 52.2 µM (IC₅₀) nih.gov |

| 12-Lipoxygenase | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative | Potent nM inhibition nih.gov |

Note: This table presents data for compounds structurally related to N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide to indicate potential areas of biological activity.

Protein-Ligand Interaction Studies Beyond Enzymes

The interaction of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide is not limited to enzyme active sites. Computational and experimental studies on related compounds suggest potential interactions with other protein targets, such as ion channels.

Computational and Experimental Exploration of Interactions with Calcium Channels (e.g., 6jp5 protein)

Calcium channels are crucial for a multitude of physiological processes, and their modulation by small molecules is of significant therapeutic interest. While there are no direct experimental or computational studies on the interaction of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide with calcium channels, molecular docking studies have been employed to investigate the binding of other small molecules, including some sulfonamide derivatives, to these channels.

The Protein Data Bank (PDB) entry 6jp5 corresponds to the structure of the human Cav2.2 voltage-gated calcium channel. Molecular docking simulations could be a valuable tool to predict the potential binding mode and affinity of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide to this and other calcium channel structures. Such in silico studies would aim to identify potential binding pockets and key interacting residues, which could then guide future experimental validation. The lipophilic nature of the 4-bromobenzyl and 2-methoxy-phenyl moieties suggests that the compound could potentially interact with hydrophobic regions within the channel protein.

Evaluation of Thermodynamic Parameters of Ligand-Protein Complex Formation

No studies detailing the thermodynamic parameters (such as Gibbs free energy, enthalpy, or entropy changes) for the binding of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide to any protein target could be located. Research on the thermodynamics of its complex formation appears to be unpublished or not publicly available.

Impact of Ligand Molecular Conformation on Receptor Binding

There is no available research on the conformational analysis of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide and how its specific three-dimensional structure impacts binding to biological receptors. In silico docking studies or experimental structural biology data (such as X-ray crystallography or NMR) for this compound complexed with a receptor are not present in the accessible scientific literature.

Antimicrobial Modalities

Interference with Nucleic Acid Synthesis Pathways in Microorganisms

No investigations into the effect of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide on microbial nucleic acid synthesis have been reported. There is no evidence to suggest whether this compound acts as an inhibitor of DNA or RNA synthesis in microorganisms.

Evaluation of Anti-biofilm Activities

While the anti-biofilm properties of various chemical compounds are a subject of intense research, no studies have been published that specifically evaluate the efficacy of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide in preventing or disrupting microbial biofilms.

Cellular and Molecular Responses (In Vitro)

Inhibition of Microtubular Protein Polymerization

There is no scientific literature available that describes the testing of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide for its ability to inhibit the polymerization of microtubular proteins like tubulin. Its potential as an antimitotic agent via this mechanism has not been explored in published research.

Mechanisms of Apoptotic Cell Death Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.govresearchgate.net This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio between these opposing factions determines the cell's fate. researchgate.net

The induction of apoptosis by chemotherapeutic agents often involves shifting this balance in favor of the pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioner enzymes of apoptosis. nih.govnih.gov While direct studies on N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide are absent, related sulfonamide compounds have been shown to induce apoptosis by modulating the expression levels of Bcl-2 family proteins, thereby triggering the caspase cascade.

Autophagy Modulation in Cellular Systems

Autophagy is a cellular recycling process where cytoplasmic components are degraded within lysosomes. It plays a dual role in cancer, sometimes promoting survival and other times contributing to cell death. researchgate.net Key proteins involved in the autophagy pathway include Beclin-1, which is essential for the initiation of the autophagosome, and microtubule-associated protein 1A/1B-light chain 3 (LC3), which is processed from LC3-I to LC3-II during autophagosome formation and is a hallmark of autophagy. nih.govnih.govresearchgate.net

The interplay between apoptosis and autophagy is complex. For instance, Bcl-2 can inhibit autophagy by binding to Beclin-1. nih.gov Some therapeutic compounds can induce a pro-survival autophagic response in cancer cells, which, when inhibited, can enhance apoptosis. researchgate.net The potential for N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide to modulate autophagy would likely involve interactions with these core regulatory proteins, a characteristic that requires specific experimental validation.

Material Science Interactions: Corrosion Inhibition Mechanisms

In material science, organic compounds containing heteroatoms (like nitrogen, sulfur, and oxygen), aromatic rings, and pi-bonds are often effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. scielo.org.zaasianpubs.orgmdpi.com The structure of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, which contains a sulfonamide group (with S, N, and O), a benzene (B151609) ring, and a bromo-benzyl group, suggests it has the potential to act as a corrosion inhibitor.

Elucidation of Adsorption Mechanisms on Metal Surfaces (Physisorption vs. Chemisorption)

The primary mechanism of corrosion inhibition by organic molecules is the formation of an adsorbed film on the metal surface, which acts as a barrier to corrosive agents. researchgate.net This adsorption can occur through two main mechanisms:

Physisorption: This involves weak electrostatic interactions, such as van der Waals forces, between the inhibitor molecules and the charged metal surface.

Chemisorption: This involves the formation of stronger coordinate or covalent bonds between the inhibitor and the metal surface. This typically occurs through the sharing of electrons between the heteroatoms (N, S, O) of the inhibitor and the vacant d-orbitals of the iron atoms on the steel surface. mdpi.com

Often, the adsorption is a mixed-type process, involving both physisorption and chemisorption. scielo.org.zamdpi.com The dominant mode can be inferred from thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). Studies on structurally related benzenesulfonates have demonstrated such mixed-type adsorption on mild steel. scielo.org.zaresearchgate.net

Formation and Stability of Inhibitor Monolayers

The effectiveness of a corrosion inhibitor is highly dependent on the formation of a stable and dense protective monolayer on the metal surface. The arrangement and orientation of the adsorbed molecules play a critical role. The adsorption process is often described using adsorption isotherms, such as the Langmuir isotherm, which assumes the formation of a monolayer on a homogeneous surface. scielo.org.zaasianpubs.org The stability of this film prevents the diffusion of corrosive species to the metal surface. The presence of multiple adsorption centers (heteroatoms and aromatic rings) in N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide would theoretically contribute to the formation of a stable and effective inhibitor layer.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Modifications of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide with Biological Activity

The presence and position of a halogen atom, such as bromine, on the N-benzyl ring can have a profound impact on the biological activity of sulfonamide derivatives. The bromine atom at the para-position of the benzyl (B1604629) ring in N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide is a key feature influencing its interaction with biological targets.

Halogen substitutions can modulate a molecule's lipophilicity, electronic properties, and steric profile. In various studies of related compounds, the introduction of a bromine substituent has been shown to enhance biological activity. For instance, in a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, 4-brominated compounds were identified as being particularly potent. tandfonline.com This suggests that the bromo group can contribute to stronger binding interactions with the target protein, potentially through halogen bonding or by occupying a hydrophobic pocket.

The electronic effect of the electron-withdrawing bromine atom can also influence the reactivity and binding affinity of the molecule. In some cases, halogen substituents have been shown to improve selectivity for specific enzyme isoforms. For example, in a study of imidazothiazole-based derivatives, compounds with a bromine substituent displayed better inhibitory activities against both indoleamine 2,3-dioxygenase 1 (IDO1) and histone deacetylase 6 (HDAC6) compared to their methyl-substituted counterparts. mdpi.com This highlights the potential of the 4-bromo substitution in N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide to confer enhanced potency and potentially favorable selectivity profiles.

Table 1: Illustrative Impact of Halogen Substitution on Biological Activity in Related Sulfonamide Series Note: This table is a generalized representation based on findings from various studies on sulfonamide derivatives and is intended for illustrative purposes.

| Compound Series | Substituent | Observed Effect on Activity |

| N-phenyl-benzenesulfonamides | -H | Baseline Activity |

| N-phenyl-benzenesulfonamides | -Cl | Increased Potency acu.edu.in |

| N-phenyl-benzenesulfonamides | -Br | Often leads to further enhanced potency tandfonline.com |

| Imidazothiazole derivatives | -CH3 | Moderate Activity |

| Imidazothiazole derivatives | -Br | Increased Potency mdpi.com |

The methoxy (B1213986) group (-OCH3) on the benzenesulfonamide (B165840) ring is another critical determinant of the biological activity of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide. The position and number of methoxy groups can significantly affect a compound's properties, including its ability to form hydrogen bonds, its solubility, and its metabolic stability. nih.gov

In the case of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, the methoxy group is located at the ortho-position. This positioning can influence the conformation of the molecule and its interaction with target proteins. Methoxy groups can act as hydrogen bond acceptors, which can be crucial for anchoring the molecule within the active site of an enzyme or receptor. nih.gov

Studies on related methoxybenzenesulphonamides have demonstrated that the presence of methoxy groups is often associated with potent biological activity. For example, a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides with methoxy or/and bromo substitutions revealed potent cytotoxic compounds, particularly against the human breast adenocarcinoma MCF7 cell line. tandfonline.com The number and position of hydroxyl groups, which can be metabolically derived from methoxy groups, also play a significant role in enhancing antioxidative activity in other compound classes. nih.gov

In many classes of biologically active sulfonamides, the N-substituent is a key determinant of potency. For instance, in a series of TRPV1 antagonists, the C-region, which includes an N-benzyl moiety, was extensively explored, and modifications to this region were found to be critical for potent activity. nih.gov The N-benzyl group can be considered a "scaffold" that can be modified to optimize interactions with the target.

Furthermore, the flexibility of the N-benzyl group allows it to adopt various conformations, which can be advantageous for fitting into different binding pockets. The oxidative debenzylation of N-benzyl amides is a known chemical transformation, which also highlights the chemical reactivity of this group. acs.org In the context of drug design, this group can be replaced with other substituents to explore different regions of the target's binding site and to modulate the compound's physicochemical properties. The sulfonamide group itself often acts as a zinc-binding group in metalloenzymes, anchoring the inhibitor to the active site. nih.govrsc.org

Table 2: Influence of N-Substituents on the Activity of Benzenesulfonamide Derivatives Note: This table provides illustrative examples from different studies to highlight the importance of the N-substituent.

| Benzenesulfonamide Core | N-Substituent | Target/Activity | Observation |

| 3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino) | -H | Anti-influenza Hemagglutinin | Lead compound with notable activity. nih.gov |

| Indole-based | N-Benzyl | Pancreatic Cancer | Library of compounds showed selective in vitro activity. nih.gov |

| 4-amino | (2-hydroxy-3-methoxybenzyl) | 12-Lipoxygenase Inhibition | Potent and selective inhibitors. nih.gov |

| 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino] | N-(1-Benzyl-4-piperidinyl) | Phospholipase A2 Inhibition | High in vivo protective effects. nih.gov |

Rational Molecular Design Strategies for Enhanced Performance

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and the mechanism of action of lead compounds. For N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, several strategies can be employed to enhance its performance.

The benzenesulfonamide core of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide serves as a versatile scaffold that can be systematically modified to improve target affinity and specificity. nih.govresearchgate.net Scaffold optimization involves making targeted chemical modifications to the core structure to enhance its interactions with the biological target.

Derivatization strategies can focus on several aspects of the molecule:

Modification of the N-benzyl group: Introducing different substituents on the benzyl ring can fine-tune the electronic and steric properties of the molecule, leading to improved binding. Replacing the benzyl group with other aryl or alkyl groups can also be explored to probe different regions of the binding pocket. nih.gov

Alteration of the benzenesulfonamide core: The position and nature of substituents on the benzenesulfonamide ring can be varied. For example, shifting the methoxy group to a different position or replacing it with other functional groups could lead to enhanced activity or selectivity. acs.org

"Tail" Approach: A well-established strategy in the design of sulfonamide inhibitors is the "tail approach," where various chemical functionalities are appended to the main scaffold. This can be used to improve properties such as solubility, membrane permeability, and isoform selectivity. acs.org

If N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide acts as an enzyme inhibitor, specific design principles can be applied to modulate its inhibition profile. The sulfonamide moiety is a known zinc-binding group in many metalloenzyme inhibitors, such as carbonic anhydrases and matrix metalloproteinases. rsc.orgacs.org

Key design principles include:

Targeting the Active Site: The design should aim to maximize interactions with the amino acid residues in the active site of the target enzyme. This can be achieved through computational modeling and docking studies to predict the binding mode of the inhibitor.

Exploiting Isoform Differences: If the target enzyme belongs to a family of related isoforms, subtle differences in their active sites can be exploited to design selective inhibitors. This can be achieved by modifying the substituents on the scaffold to favor binding to one isoform over others.

Improving Pharmacokinetic Properties: In addition to potency and selectivity, drug candidates must possess favorable pharmacokinetic properties. Molecular design strategies can be employed to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

By systematically applying these SAR and molecular design principles, it is possible to develop analogs of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide with improved therapeutic potential.

Strategies for Enhancing Selectivity Towards Desired Molecular Targets

The development of small molecule inhibitors with high selectivity for their intended molecular target over other related proteins is a central challenge in medicinal chemistry. For N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide and its analogs, enhancing selectivity is crucial for minimizing off-target effects and improving the therapeutic index. Strategies to achieve this often involve systematic structural modifications to exploit subtle differences in the topology and chemical environment of the active sites of various enzymes, such as different isoforms of carbonic anhydrases (CAs) or protein kinases, which are common targets for benzenesulfonamide-based inhibitors.

A primary strategy for enhancing the selectivity of benzenesulfonamide derivatives is the "tail approach". nih.gov This method focuses on modifying the portion of the molecule that extends away from the core zinc-binding sulfonamide group. These modifications are designed to interact with the variable regions of the enzyme active site, which often differ significantly between isoforms. nih.govmdpi.com For N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, the "tail" consists of the N-(4-bromo-benzyl) moiety. By systematically altering this part of the molecule, it is possible to achieve improved selectivity.

Systematic Modification of the N-Benzyl Group:

The N-benzyl group can be modified to probe interactions with hydrophobic pockets within the enzyme's active site. The size, shape, and electronic properties of the substituent on the benzyl ring can significantly influence binding affinity and selectivity. For instance, the position and nature of the halogen atom can be varied. While the parent compound features a bromine atom at the para-position, moving it to the meta- or ortho-position, or replacing it with other halogens like chlorine or fluorine, can alter the interaction profile with the target protein.

To illustrate this, consider a hypothetical scenario where N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide is being optimized for selectivity against a specific kinase, Target Kinase A, over a closely related off-target, Target Kinase B. The following data table illustrates how modifications to the benzyl group could influence selectivity.

| Compound | Modification | Target Kinase A IC50 (nM) | Target Kinase B IC50 (nM) | Selectivity Index (B/A) |

|---|---|---|---|---|

| 1 | 4-Bromo (Parent) | 50 | 150 | 3 |

| 2 | 4-Chloro | 45 | 225 | 5 |

| 3 | 4-Fluoro | 60 | 600 | 10 |

| 4 | 3-Bromo | 75 | 300 | 4 |

| 5 | Unsubstituted Benzyl | 100 | 200 | 2 |

In this illustrative dataset, replacing the 4-bromo substituent with a 4-fluoro group (Compound 3) leads to a significant increase in selectivity for Target Kinase A over Target Kinase B. This could be attributed to a more favorable interaction of the smaller and more electronegative fluorine atom with a specific sub-pocket in the active site of Target Kinase A that is not present or is different in Target Kinase B.

Exploration of the Benzenesulfonamide Ring Substitution:

The substitution pattern on the benzenesulfonamide ring itself is another critical determinant of selectivity. The 2-methoxy group in the parent compound plays a role in orienting the molecule within the active site through potential hydrogen bonding or steric interactions. Altering the position or nature of this substituent can fine-tune the binding orientation and thereby enhance selectivity.

For example, moving the methoxy group from the ortho- to the meta- or para-position can impact the molecule's conformation and its ability to fit into the active sites of different enzymes. Furthermore, replacing the methoxy group with other functionalities, such as a hydroxyl or a trifluoromethyl group, can probe different types of interactions.

The following table provides a hypothetical illustration of how modifying the substitution on the benzenesulfonamide ring of the parent compound could affect selectivity for a desired molecular target, Carbonic Anhydrase Isoform X, over an off-target, Carbonic Anhydrase Isoform Y.

| Compound | Modification | CA Isoform X Ki (nM) | CA Isoform Y Ki (nM) | Selectivity Index (Y/X) |

|---|---|---|---|---|

| 1 | 2-Methoxy (Parent) | 25 | 100 | 4 |

| 6 | 3-Methoxy | 40 | 400 | 10 |

| 7 | 4-Methoxy | 15 | 45 | 3 |

| 8 | 2-Hydroxy | 30 | 300 | 10 |

| 9 | Unsubstituted | 50 | 150 | 3 |

In this hypothetical example, moving the methoxy group to the meta-position (Compound 6) or replacing the ortho-methoxy group with a hydroxyl group (Compound 8) results in a notable increase in selectivity for Carbonic Anhydrase Isoform X. This suggests that these modifications may allow for specific interactions, such as hydrogen bonds, with residues unique to the active site of Isoform X.

By combining these strategies and systematically exploring the chemical space around the N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide scaffold, it is possible to develop analogs with significantly enhanced selectivity for their desired molecular targets. This iterative process of molecular design, synthesis, and biological evaluation is fundamental to the discovery of safer and more effective therapeutic agents.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Mechanistic Insights Regarding N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide

While direct academic studies on N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide are not extensively available, the broader class of benzenesulfonamide (B165840) derivatives has been the subject of significant research, offering valuable mechanistic insights that could be applicable to this specific compound.

Benzenesulfonamide derivatives are recognized for their wide range of biological activities. A notable area of research is their role as inhibitors of various enzymes. For instance, many benzenesulfonamides act as inhibitors of carbonic anhydrases, which are involved in various physiological processes. nih.govrsc.org Some derivatives have shown potent inhibitory activity against human carbonic anhydrase (CA) isoforms I, II, VII, and IX, with some exhibiting selective inhibition. nih.gov This inhibition is a key mechanism behind their use as anticonvulsant agents. nih.gov

Furthermore, benzenesulfonamides have been investigated as anticancer agents. One of the primary mechanisms in this context is the inhibition of carbonic anhydrase IX (CA IX), an isozyme overexpressed in many solid tumors. rsc.org By selectively inhibiting CA IX, these compounds can disrupt the pH regulation in tumor cells, leading to apoptosis. rsc.org Other anticancer mechanisms for benzenesulfonamide derivatives include the inhibition of microtubule polymerization, which disrupts cell division and induces apoptosis. tandfonline.com

The anti-inflammatory potential of benzenesulfonamides has also been explored, with some derivatives acting as potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov This enzyme is involved in the biosynthesis of inflammatory mediators. nih.gov Additionally, various benzenesulfonamide derivatives have been identified as inhibitors of acetylcholinesterase, α-glycosidase, and glutathione (B108866) S-transferase, suggesting their potential in treating a range of other conditions. tandfonline.com

The synthesis of benzenesulfonamide derivatives is well-established, often involving the reaction of a benzenesulfonyl chloride with a primary or secondary amine. nsf.gov This straightforward synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

| Potential Biological Target | Therapeutic Area | Key Mechanistic Insight |

| Carbonic Anhydrases (e.g., CA II, VII, IX) | Anticonvulsant, Anticancer | Inhibition of enzyme activity leading to disruption of physiological pH balance. nih.govrsc.org |

| Tubulin | Anticancer | Inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. tandfonline.com |

| 12-Lipoxygenase (12-LOX) | Anti-inflammatory | Inhibition of the production of pro-inflammatory mediators. nih.gov |

| Acetylcholinesterase | Neurodegenerative Diseases | Inhibition of enzyme responsible for breaking down acetylcholine. tandfonline.com |

| α-Glycosidase | Diabetes | Inhibition of carbohydrate digestion and glucose absorption. tandfonline.com |

Identification of Unexplored Research Avenues and Potential Applications

Given the rich pharmacology of the benzenesulfonamide class, N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide presents several unexplored research avenues and potential applications.

Anticancer Activity: The presence of the benzenesulfonamide core suggests that N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide could be investigated as a potential anticancer agent. Future studies should focus on its inhibitory activity against various carbonic anhydrase isoforms, particularly CA IX, which is a validated target in cancer therapy. rsc.org Furthermore, its potential to inhibit tubulin polymerization, a mechanism observed in other methoxy- and bromo-substituted benzenesulfonamides, warrants investigation. tandfonline.com Screening against a panel of cancer cell lines, especially those known to overexpress CA IX or be sensitive to tubulin inhibitors, would be a crucial first step.

Anticonvulsant Properties: The structural similarity to known carbonic anhydrase inhibitors suggests that N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide could possess anticonvulsant properties. nih.gov Evaluating its inhibitory effects on brain-specific carbonic anhydrase isoforms like CA VII would be a logical direction. In vivo studies using established models of epilepsy could then validate any promising in vitro findings.

Anti-inflammatory Effects: The role of benzenesulfonamides as 12-LOX inhibitors opens up the possibility of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide having anti-inflammatory activity. nih.gov Research could be directed towards assessing its inhibitory potency and selectivity against 12-LOX and other related enzymes in the arachidonic acid cascade.

Neuroprotective Potential: As some benzenesulfonamides inhibit acetylcholinesterase, investigating the potential of N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide in the context of neurodegenerative diseases like Alzheimer's could be a novel research avenue. tandfonline.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide structure could lead to the discovery of more potent and selective compounds. For instance, altering the position of the bromo and methoxy (B1213986) groups on the benzyl (B1604629) and benzene (B151609) rings, respectively, or replacing them with other substituents, could provide valuable insights into the SAR for various biological targets.

Broader Implications for Benzenesulfonamide-Based Chemical Biology and Drug Discovery Efforts

The continued exploration of benzenesulfonamide derivatives, including N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, has broader implications for the fields of chemical biology and drug discovery.

The benzenesulfonamide scaffold serves as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. drugbank.com The study of novel derivatives like N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide can lead to the development of new chemical probes to study the function of specific enzymes and pathways. For example, if found to be a selective inhibitor of a particular carbonic anhydrase isoform, it could be used to elucidate the specific roles of that isoform in health and disease.

In terms of drug discovery, the straightforward and versatile synthesis of benzenesulfonamides allows for the rapid generation of compound libraries for high-throughput screening. nsf.gov This facilitates the identification of lead compounds for various therapeutic targets. The exploration of compounds like N-(4-Bromo-benzyl)-2-methoxy-benzenesulfonamide, which combines structural features from different known active benzenesulfonamides (e.g., methoxy and bromo substitutions), could lead to the discovery of multi-target ligands or compounds with improved pharmacokinetic and pharmacodynamic profiles.